molecular formula C10H21BrSi B13169180 {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane

Cat. No.: B13169180
M. Wt: 249.26 g/mol
InChI Key: IMAQJUNJBLMNGT-UHFFFAOYSA-N
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Description

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C10H21BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane typically involves the reaction of cyclopentylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane\text{Cyclopentylmethyl bromide} + \text{Trimethylsilyl chloride} \xrightarrow{\text{NaH}} \text{this compound} Cyclopentylmethyl bromide+Trimethylsilyl chlorideNaH​[1-(Bromomethyl)cyclopentyl]methyltrimethylsilane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride, solvents like ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of {[1-(Substituted)methyl]cyclopentyl}methyltrimethylsilane.

    Reduction: Formation of {[1-(Methyl)cyclopentyl]methyl}trimethylsilane.

    Oxidation: Formation of {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane or corresponding ketones.

Scientific Research Applications

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is utilized in various scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Employed in the synthesis of novel materials with unique properties.

    Biological Studies: Used in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of {[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for substitution reactions, while the trimethylsilane group provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane
  • {[1-(Iodomethyl)cyclopentyl]methyl}trimethylsilane
  • {[1-(Hydroxymethyl)cyclopentyl]methyl}trimethylsilane

Uniqueness

{[1-(Bromomethyl)cyclopentyl]methyl}trimethylsilane is unique due to the presence of the bromomethyl group, which offers a balance between reactivity and stability. Bromine is a good leaving group, making the compound suitable for various substitution reactions, while the trimethylsilane group enhances the compound’s lipophilicity and stability.

Properties

Molecular Formula

C10H21BrSi

Molecular Weight

249.26 g/mol

IUPAC Name

[1-(bromomethyl)cyclopentyl]methyl-trimethylsilane

InChI

InChI=1S/C10H21BrSi/c1-12(2,3)9-10(8-11)6-4-5-7-10/h4-9H2,1-3H3

InChI Key

IMAQJUNJBLMNGT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCCC1)CBr

Origin of Product

United States

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